(4R)-8-azaspiro[4.5]decan-4-ol;hydrochloride

Chiral chromatography Enantioselective synthesis Stereochemical purity

Chiral resolution of spirocyclic amine intermediates typically reduces yields by 30-50%. (4R)-8-Azaspiro[4.5]decan-4-ol HCl (CAS 2387563-74-6) eliminates this bottleneck: • Single (4R)-enantiomer, ≥97% purity - directly access the active stereochemical series without chiral separation • Orthogonal amine/hydroxyl reactivity enables sequential functionalization without protecting groups • Rigid spiro[4.5]decane core constrains conformation for GPCR, ion channel & PROTAC programs • HCl salt ensures aqueous solubility; stable at 2-8°C

Molecular Formula C9H18ClNO
Molecular Weight 191.70 g/mol
Cat. No. B8255501
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4R)-8-azaspiro[4.5]decan-4-ol;hydrochloride
Molecular FormulaC9H18ClNO
Molecular Weight191.70 g/mol
Structural Identifiers
SMILESC1CC(C2(C1)CCNCC2)O.Cl
InChIInChI=1S/C9H17NO.ClH/c11-8-2-1-3-9(8)4-6-10-7-5-9;/h8,10-11H,1-7H2;1H/t8-;/m1./s1
InChIKeyLRQGIPDIBUHQFP-DDWIOCJRSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(4R)-8-Azaspiro[4.5]decan-4-ol HCl Overview


(4R)-8-azaspiro[4.5]decan-4-ol;hydrochloride (CAS 2387563-74-6) is a chiral spirocyclic amine derivative consisting of a piperidine and a cyclopentane ring sharing a single spiro carbon atom . The compound features a defined (4R) stereocenter at the hydroxyl-bearing carbon, distinguishing it from its (4S)-enantiomer and achiral spirocyclic amine alternatives . As a member of the 8-azaspiro[4.5]decane scaffold class, this building block is positioned within a chemical space that has demonstrated utility in generating selective CCKB/gastrin receptor antagonists and other bioactive molecules [1]. Its rigid, three-dimensional spirocyclic architecture confers conformational constraints that can enhance target selectivity and improve physicochemical properties relative to more flexible acyclic amine alternatives [2]. The hydrochloride salt form (molecular weight 191.70 g/mol, purity typically ≥97%) ensures water solubility and stability under standard storage conditions (2-8°C), facilitating its direct incorporation into medicinal chemistry workflows .

(4R)-8-Azaspiro[4.5]decan-4-ol HCl: Why Analogs Fail


The (4R)-8-azaspiro[4.5]decan-4-ol core cannot be indiscriminately substituted with other spirocyclic amines or achiral analogs due to the functional and stereochemical specificity it encodes. The defined (4R) stereochemistry at the hydroxyl-bearing carbon creates a unique spatial orientation of the hydrogen bond donor/acceptor that can critically influence molecular recognition at biological targets [1]. Replacement with the (4S)-enantiomer, a racemic mixture, or achiral spiro[4.5]decanes lacking this stereodefined hydroxyl group fundamentally alters the vector of this pharmacophoric element, which has been shown in structurally related spiroglumide derivatives to dramatically modulate receptor binding affinity and selectivity [2]. Furthermore, the absence of the free hydroxyl group—as in unsubstituted 8-azaspiro[4.5]decane—eliminates a key handle for hydrogen bonding, metabolic derivatization, and further synthetic elaboration via esterification or etherification. This combination of defined chirality and functional group placement is non-negotiable for applications requiring precise three-dimensional complementarity with chiral biological targets or when the hydroxyl serves as an essential synthetic anchor for constructing more complex molecular architectures.

(4R)-8-Azaspiro[4.5]decan-4-ol HCl: Comparative Evidence


Enantiomeric Purity Advantage

The (4R)-8-azaspiro[4.5]decan-4-ol hydrochloride is supplied as a stereochemically defined single enantiomer with a chemical purity specification of ≥97% . In contrast, the majority of commercially available 8-azaspiro[4.5]decan-4-ol analogs are offered as racemic mixtures or with undefined stereochemistry at the 4-position . For applications where the stereocenter influences biological recognition—such as in the development of CCKB/gastrin receptor antagonists where the (R)-configuration was essential for potent activity in spiroglumide derivatives [1]—the use of a racemic or undefined mixture would dilute the desired stereochemical interaction, potentially reducing target engagement by up to 50% relative to the active enantiomer and complicating interpretation of structure-activity relationships.

Chiral chromatography Enantioselective synthesis Stereochemical purity Medicinal chemistry

Conformational Rigidity Over Acyclic Amines

The spirocyclic 8-azaspiro[4.5]decane core of (4R)-8-azaspiro[4.5]decan-4-ol hydrochloride restricts molecular flexibility compared to acyclic secondary amines such as N-methylcyclohexylamine or simple piperidine derivatives [1]. This conformational restriction has been shown in systematic analyses of spirocyclic scaffolds to enhance target binding affinity by reducing entropic penalties upon binding, with spirocycles typically increasing potency by 5- to 10-fold relative to flexible acyclic analogs when optimized against the same target [2]. Additionally, the three-dimensional spiro architecture improves metabolic stability by shielding susceptible sites from oxidative enzymes, with spirocyclic amines demonstrating up to 2-fold longer half-lives in human liver microsome assays compared to their monocyclic counterparts .

Conformational restriction Scaffold optimization Drug design Physicochemical properties

Dual-Functional Handles for Derivatization

The presence of the secondary hydroxyl group at the 4-position of (4R)-8-azaspiro[4.5]decan-4-ol hydrochloride provides a reactive handle for esterification, etherification, oxidation, or conversion to leaving groups (e.g., mesylate, tosylate) for nucleophilic displacement . This functional group is absent in the unsubstituted 8-azaspiro[4.5]decane scaffold (CAS 176-64-0), which lacks any pendant functional groups and offers only the secondary amine as a point of diversification [1]. In the context of building spiroglumide-derived CCKB antagonists, the hydroxyl-bearing spirocyclic amine core serves as a critical intermediate that can be further elaborated to incorporate benzamido and oxopentanoic acid moieties, enabling the construction of potent and selective receptor antagonists with IC50 values in the nanomolar range [2].

Synthetic versatility Functional group handle Chemical diversification PROTAC linker

Aqueous Solubility Advantage of HCl Salt

(4R)-8-azaspiro[4.5]decan-4-ol;hydrochloride is supplied as the hydrochloride salt, which significantly improves water solubility compared to the corresponding free base . The free base of 8-azaspiro[4.5]decan-4-ol (CAS not independently indexed, molecular weight 155.24 g/mol) is a lipophilic amine with predicted aqueous solubility below 1 mg/mL at physiological pH, whereas the hydrochloride salt form demonstrates solubility exceeding 10 mg/mL in water [1]. This enhanced solubility facilitates direct dissolution in aqueous buffers for biological assays, eliminates the need for DMSO co-solvents that can confound cellular assay readouts at concentrations above 0.1% (v/v), and improves handling characteristics during automated liquid handling workflows .

Salt selection Aqueous solubility Formulation Biological assay compatibility

(4R)-8-Azaspiro[4.5]decan-4-ol HCl Applications


Building Block for CCKB Antagonists

The (4R)-8-azaspiro[4.5]decan-4-ol hydrochloride serves as a strategic chiral intermediate for constructing spiroglumide-derived CCKB/gastrin receptor antagonists. SAR studies of the spiroglumide series demonstrated that the (R)-configuration at the spirocyclic amine attachment point was essential for achieving potent and selective antagonism of CCKB receptors [1]. Using this stereodefined building block enables medicinal chemistry teams to directly access the active (R)-stereochemical series without chiral separation steps that typically reduce yields by 30-50% and require additional analytical characterization. The hydroxyl group further provides a synthetic handle for introducing benzamido substituents that fine-tune receptor affinity and selectivity profiles.

CNS Drug Discovery Scaffold

The rigid spiro[4.5]decane framework of (4R)-8-azaspiro[4.5]decan-4-ol hydrochloride confers reduced conformational entropy and enhanced three-dimensionality, properties that correlate with improved CNS penetration and target selectivity [2]. In programs targeting GPCRs, ion channels, or enzymes where ligand preorganization improves binding kinetics, this scaffold can serve as a privileged core for hit expansion. The spirocyclic architecture has been validated in multiple CNS-targeted drug discovery efforts, including M1 muscarinic agonists and sigma-1 receptor ligands, demonstrating that spiro[4.5]decane-containing compounds can achieve target engagement with favorable brain-to-plasma ratios [3].

Dual-Functional Intermediate for PROTAC Design

The orthogonal reactivity of the secondary amine and secondary hydroxyl groups enables chemists to perform sequential functionalization without protecting group manipulations, streamlining the synthesis of complex target molecules . This building block is particularly valuable in PROTAC (proteolysis-targeting chimera) design, where the spirocyclic core can serve as a rigid linker attachment point while the hydroxyl group provides a vector for introducing E3 ligase-recruiting moieties . The spirocyclic scaffold has gained recognition as a preferred linker element in PROTAC design due to its ability to modulate ternary complex geometry and improve degradation efficiency relative to flexible alkyl linkers.

Chiral Method Reference Standard

The defined (4R)-stereochemistry and high chemical purity (≥97%) of this compound make it suitable as a reference standard for developing and validating chiral HPLC or SFC methods to separate enantiomers of spirocyclic amine intermediates . In pharmaceutical development workflows where enantiomeric purity of downstream drug candidates must be controlled to within ICH guideline limits (typically ≤0.15% for individual unspecified impurities), having a well-characterized single enantiomer standard is essential for method qualification and batch release testing. The hydrochloride salt form ensures reproducible sample preparation in aqueous mobile phases without solubility artifacts.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for (4R)-8-azaspiro[4.5]decan-4-ol;hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.